2,6-Difluoro-4-nitrophenol

Description

Significance of Fluorine in Organic Chemistry and its Impact on Aromatic Systems

The introduction of fluorine atoms into organic molecules, particularly aromatic systems, imparts unique and often highly desirable properties. numberanalytics.com Fluorine is the most electronegative element, and its presence significantly alters the electronic environment of a molecule. numberanalytics.com This can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability, properties that are highly valued in fields such as pharmaceuticals and agrochemicals. numberanalytics.com In material science, fluorinated aromatic compounds are used to create polymers with superior thermal stability, chemical resistance, and specific optical properties. numberanalytics.commdpi.com

The impact of fluorine on aromatic rings is multifaceted. It exerts a strong negative inductive effect, which can decrease the energy of molecular orbitals. researchgate.net Simultaneously, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the aromatic π-system. ugr.es This dual influence affects the reactivity, stability, and physical properties of the aromatic compound. numberanalytics.com For instance, fluorination can lead to shorter and stronger carbon-fluorine bonds and can increase the resistance of the aromatic ring to addition reactions, a characteristic termed "fluoromaticity". acs.org The strategic placement of fluorine atoms can also create steric hindrance, influencing the conformation of molecules and their interactions with biological targets. acs.org

Overview of Nitrophenol Chemistry and its Substituted Derivatives

Nitrophenols are a class of organic compounds derived from phenol (B47542) by the substitution of one or more hydrogen atoms on the benzene (B151609) ring with a nitro group (-NO2). fiveable.me The nitro group is a powerful electron-withdrawing group, which significantly influences the chemical properties of the phenol ring. fiveable.me This electron-withdrawing nature increases the acidity of the hydroxyl group compared to unsubstituted phenol. fiveable.me

Rationale for Focused Investigation on 2,6-Difluoro-4-nitrophenol

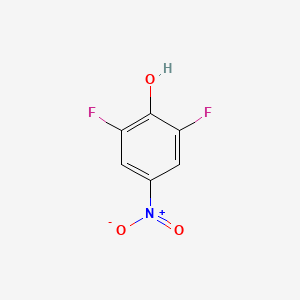

This compound is a substituted nitrophenol with the chemical formula C₆H₃F₂NO₃. chembk.com Its structure is characterized by a phenol ring with two fluorine atoms positioned ortho to the hydroxyl group and a nitro group positioned para to it. nih.gov This specific arrangement of substituents creates a unique electronic configuration.

The two highly electronegative fluorine atoms flanking the hydroxyl group exert a strong inductive electron-withdrawing effect. This effect is compounded by the electron-withdrawing nitro group at the para position. This combination significantly increases the acidity of the phenolic proton. The symmetry of the 2,6-difluoro substitution also imparts specific steric and electronic properties that distinguish it from other fluorinated nitrophenols.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 658-07-1 | nih.govsigmaaldrich.com |

| Molecular Weight | 175.09 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 99.7-100.7 °C | sigmaaldrich.com |

| Boiling Point | 254.5 °C at 760 mmHg | sigmaaldrich.com |

| Appearance | Light yellow to orange crystalline solid/powder | chembk.comchemdad.com |

| Solubility | Soluble in organic solvents like alcohols and ethers; low solubility in water. | chembk.com |

The unique structure of this compound makes it a valuable building block in organic synthesis. sciforum.net The presence of multiple reactive sites—the acidic hydroxyl group, the activated aromatic ring, and the nitro group which can be reduced to an amine—allows for a variety of chemical transformations.

It serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chembk.comnih.gov For example, it has been used in the preparation of enzyme inhibitors and other biologically active compounds. sciforum.netnih.gov The 2,6-difluorophenol (B125437) moiety is sometimes used as a bioisostere for a carboxylic acid. sciforum.net The lability of the fluorine atoms under certain nucleophilic aromatic substitution conditions, combined with the reactivity conferred by the nitro and hydroxyl groups, makes this compound a versatile precursor for creating advanced materials and specialized chemical entities. researchgate.net For instance, the reduction of the nitro group to an amine (4-Amino-2,6-difluorophenol) provides a route to further functionalization, such as diazotization or acylation, opening pathways to a diverse array of derivatives. chemdad.comsciforum.net

Propriétés

IUPAC Name |

2,6-difluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVXRISUSPIMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344890 | |

| Record name | 2,6-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-07-1 | |

| Record name | 2,6-Difluoro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Difluoro 4 Nitrophenol

Established Synthetic Routes

The predominant method for synthesizing 2,6-Difluoro-4-nitrophenol involves the direct nitration of its precursor, 2,6-Difluorophenol (B125437). However, alternative strategies, often demonstrated with structurally similar halogenated phenols, provide additional pathways to related fluoronitrophenol compounds.

The principal established route for producing this compound is through the electrophilic aromatic substitution of 2,6-Difluorophenol. This reaction introduces a nitro group (-NO₂) onto the benzene (B151609) ring. A common procedure involves dissolving 2,6-Difluorophenol in acetic acid, followed by the slow, dropwise addition of 60% nitric acid while maintaining cool temperatures using an ice bath. researchgate.net After the addition is complete, the mixture is stirred to allow the reaction to proceed to completion. researchgate.net The final product is then isolated through extraction and purified using silica gel column chromatography, yielding this compound as a light yellow solid. researchgate.net

The efficiency and selectivity of the nitration of di-substituted phenols are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and the specific nitrating agent is crucial for maximizing yield and minimizing byproduct formation.

Temperature: Temperature control is critical in nitration reactions, which are typically fast and highly exothermic. For the nitration of 2,6-Difluorophenol, the reaction is often initiated under ice bath conditions to manage the initial exotherm upon adding nitric acid. researchgate.net For the related 2,6-dichlorophenol, reaction temperatures can range from 0 to 100 °C, with a preferred range of 20 to 60 °C. acs.org

Solvent Systems: The choice of solvent influences the solubility of reactants and the reaction pathway.

Acetic Acid: Glacial acetic acid is a commonly used solvent for the nitration of substituted phenols, as demonstrated in the synthesis of this compound. researchgate.net

Dichloromethane: This non-polar aprotic solvent is used in the synthesis of other fluoronitrophenols, such as 2,4-Difluoro-6-nitrophenol.

Other Aprotic Solvents: For the nitration of 2,6-dichlorophenol, water-immiscible, non-polar aprotic solvents like carbon tetrachloride and toluene are preferred. acs.org

Reagents: The nitrating system significantly impacts the reaction's outcome.

Nitric Acid: Used alone or in a solvent like acetic acid, nitric acid is the most direct nitrating agent. researchgate.net Concentrations of aqueous nitric acid solutions can range from 10-70% by weight for related dichlorophenol syntheses. acs.org

Nitric Acid and Sulfuric Acid: The classic "mixed acid" (HNO₃/H₂SO₄) is a powerful nitrating agent used for less reactive aromatic compounds. The molar ratio of H₂SO₄ to HNO₃ can be modulated to optimize the generation of the nitronium ion (NO₂⁺), the active electrophile, while suppressing byproducts. miragenews.com

Isopropyl Nitrate: In conjunction with sulfuric acid, isopropyl nitrate serves as an alternative nitrating agent for producing fluoronitrophenols.

The following table summarizes various optimized conditions reported for the nitration of di-halogenated phenols.

Interactive Data Table: Optimized Reaction Conditions for Nitration of Di-halogenated Phenols

| Starting Material | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2,6-Difluorophenol | 60% Nitric Acid | Acetic Acid | Ice Bath → Room Temp. | 51% researchgate.net |

| 2,6-Dichlorophenol | 10-70% Nitric Acid | Carbon Tetrachloride, Toluene | 20-60 °C | 88.7% acs.org |

Nitration of 2,6-Difluorophenol

Control of Regioselectivity and Prevention of Isomer Formation

In the nitration of 2,6-Difluorophenol, the directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group. The hydroxyl (-OH) group is a strongly activating, ortho-, para-director, while the fluorine atoms (-F) are deactivating but also ortho-, para-directing. The combined effect directs the electrophilic attack to the positions ortho and para to the hydroxyl group.

Due to steric hindrance from the two fluorine atoms at the 2 and 6 positions, the substitution occurs almost exclusively at the C4 position (para to the hydroxyl group), resulting in high regioselectivity for this compound. The formation of other isomers, such as 2,6-Difluoro-3-nitrophenol, is generally not significant under controlled conditions.

For other aromatic nitrations, specific catalysts have been employed to enhance para-selectivity. The use of solid, small-pore size, acidic zeolite catalysts with concentrated nitric acid has been shown to regioselectively introduce the nitro group at the para position, reducing the proportion of the ortho isomer. nih.gov The mechanism of regioselectivity in some nitrations is also influenced by solvation effects and the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic substrate. chemrxiv.org

While direct nitration is standard, alternative methods have been developed for synthesizing structurally similar nitrophenols, which could potentially be adapted for this compound.

Sulfonation Followed by Nitration: An alternative route used for preparing 2,6-dichloro-4-nitrophenol (B181596) involves an initial sulfonation of 2,6-dichlorophenol with sulfuric acid at elevated temperatures (100-150°C). mdpi.com The resulting 3,5-dichloro-4-hydroxybenzenesulphonic acid intermediate is then nitrated with nitric acid. mdpi.com This multi-step process can offer different selectivity and impurity profiles compared to direct nitration.

Nucleophilic Aromatic Substitution: Isomer-free 2,3-difluoro-6-nitrophenol is produced by reacting 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal hydroxide. This reaction proceeds via nucleophilic aromatic substitution, where a hydroxide ion displaces a fluorine atom. This approach avoids the direct use of strong nitrating acids.

Photonitration: Studies on 2,6-dichlorophenol have shown that the compound can undergo nitration in the presence of nitrate under UV irradiation. nih.gov This photoinduced transformation is favored under acidic conditions and presents a potential alternative pathway. nih.gov

Interactive Data Table: Comparison of Alternative Synthetic Routes for Halogenated Nitrophenols

| Method | Target Compound | Key Steps | Advantages |

|---|---|---|---|

| Sulfonation-Nitration | 2,6-Dichloro-4-nitrophenol | 1. Sulfonation with H₂SO₄ 2. Nitration with HNO₃ mdpi.com | May offer different selectivity and control over byproducts. |

| Nucleophilic Aromatic Substitution | 2,3-Difluoro-6-nitrophenol | Reaction of trifluoronitrobenzene with aqueous hydroxide. | Produces isomer-free product; avoids strong nitrating acids. |

Green Chemistry Approaches for Sustainable Synthesis

Conventional nitration processes often rely on hazardous reagents like concentrated nitric and sulfuric acids, leading to the production of hazardous waste streams and potential for runaway reactions. dtic.mil In response, green chemistry principles have spurred research into more environmentally benign and sustainable synthetic methods, including biocatalysis.

Biocatalytic nitration is an emerging field that utilizes enzymes to perform nitration reactions under mild conditions, offering an attractive alternative to harsh chemical methods. acs.org This approach has the potential to improve selectivity and reduce the environmental footprint of nitro compound synthesis. acs.org

The most studied enzymes for this purpose are heme-dependent peroxidases, such as horseradish peroxidase (HRP), soybean peroxidase, and lactoperoxidase. researchgate.netacs.org These enzymes catalyze the nitration of various phenols in the presence of hydrogen peroxide (H₂O₂) and a nitrite source, such as sodium nitrite (NaNO₂). researchgate.net The reaction typically occurs at ambient temperatures and neutral pH. researchgate.net

The proposed mechanism involves the enzymatic generation of nitrogen dioxide radicals (NO₂•) and phenoxy radicals. The subsequent coupling of these two radical species yields the nitrated phenol (B47542) products. acs.org A significant challenge in peroxidase-catalyzed nitration is controlling regioselectivity, as the radical coupling can often lead to a mixture of ortho and para isomers. acs.org

Recent advances include the engineering of other enzymes for nitration. Researchers have successfully modified Cytochrome P450 enzymes through site-directed mutagenesis to perform the direct nitration of phenols and other unsaturated compounds using nitrite as the nitrating agent. miragenews.com Despite these advancements, biocatalytic nitration is still an underexplored area, with challenges related to low yields, poor regioselectivity, and a narrow substrate scope remaining as major hurdles for synthetic applications. acs.org

Interactive Data Table: Enzymes Investigated for Biocatalytic Nitration of Phenols

| Enzyme | Source | Substrates | Key Findings |

|---|---|---|---|

| Horseradish Peroxidase (HRP) | Horseradish | Phenol, m-cresol | Catalyzes nitration with H₂O₂/NaNO₂, yielding ortho and para isomers. acs.org |

| Soybean Peroxidase (SBP) | Soybean Seed Coat | Various phenols | Effective catalyst for nitration under mild conditions (ambient temp., neutral pH). researchgate.net |

| Cytochrome P450 (Engineered) | - | Phenols, anilines | Site-directed mutagenesis enabled direct aromatic nitration using nitrite. miragenews.com |

Eco-friendly Reagents and Solvent Systems for Fluorinated Compounds

The synthesis of fluorinated compounds traditionally involves reagents and solvents that are hazardous to the environment. Consequently, a significant focus of modern organic chemistry is the development of "greener" synthetic routes. apjonline.in This includes the use of less toxic reagents, alternative solvents, and more energy-efficient reaction conditions.

Several strategies have been developed to make fluorination reactions more environmentally benign. These include conducting reactions in aqueous media, which is considered an environmentally friendly solvent. sciforum.net Solvent-free reaction conditions have also been explored, often involving manual grinding of reactants, which can lead to efficient fluorination of aromatic compounds. chemicalbook.com

In terms of reagents, while hazardous materials like antimony trifluoride (SbF3) and hydrogen fluoride (B91410) (HF) have been traditionally used, greener alternatives are being sought. organic-chemistry.orgnd.edu For instance, the use of copper(II) fluoride (CuF2) as a catalyst for the fluorination of aromatics presents a more environmentally friendly option. nih.gov Another approach involves solid-state mechanochemical methods for aromatic nucleophilic fluorination, which eliminates the need for high-boiling, toxic solvents like DMSO and DMF. masterorganicchemistry.com The use of potassium fluoride in conjunction with phase-transfer catalysts or within safer solvent systems is also a common strategy in green fluorine chemistry. nih.govmdpi.comgoogle.com

The choice of solvent can dramatically impact the yield and environmental footprint of a fluorination reaction. For example, replacing solvents with poor hydrogen atom-donating ability, such as tetrahydrofuran, with alternatives like a mixture of perfluorodecalin and dichloromethane has been shown to improve reaction yields significantly. organic-chemistry.orgnd.edu

Derivatization Strategies and Functionalization Reactions

The presence of three distinct functional groups—hydroxyl, nitro, and fluoro—on the this compound scaffold allows for a range of selective chemical modifications. These transformations are crucial for incorporating this molecule into larger, more complex structures for various applications.

Acetylation of the Hydroxyl Group

The hydroxyl group of this compound can be readily acetylated to form the corresponding acetate ester. This reaction is typically achieved using acetic anhydride. In one reported synthesis, the acetylation of this compound proceeded in a 73% yield to afford 4-acetoxy-3,5-difluoronitrobenzene. sciforum.net This transformation is useful for protecting the hydroxyl group during subsequent reactions or for modifying the compound's solubility and electronic properties.

Table 1: Acetylation of this compound

| Reactant | Reagent | Product | Yield |

|---|

Reduction of the Nitro Group to Amine Functionality

The nitro group of the acetylated this compound can be selectively reduced to an amine, yielding an aniline derivative. A variety of reducing agents can be employed for this transformation. One effective method involves the use of ammonium (B1175870) formate in the presence of a platinum-on-carbon (Pt/C) catalyst. sciforum.net This reduction of 4-acetoxy-3,5-difluoronitrobenzene has been reported to produce 4-amino-2,6-difluorophenyl acetate in a 48% yield. sciforum.net Other common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel, as well as the use of metals such as iron or zinc in acidic media. google.comrsc.org For a similar compound, 2,6-dichloro-4-nitrophenol, reduction to the corresponding aminophenol has been achieved using hydrazine hydrate. researchgate.net

Table 2: Reduction of 4-Acetoxy-3,5-difluoronitrobenzene

| Reactant | Reagents | Product | Yield |

|---|

Diazotization and Azide Formation for Click Chemistry Applications

The amine functionality of 4-amino-2,6-difluorophenyl acetate can be converted into an azide group, a versatile functional group for "click chemistry" applications. This transformation is typically carried out in a one-pot reaction. First, the primary aromatic amine is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form a diazonium salt. sciforum.netmdpi.comresearchgate.net This intermediate is then reacted in situ with sodium azide to yield the corresponding aryl azide. sciforum.net This two-step, one-pot process has been used to synthesize 4-azido-2,6-difluorophenyl acetate in a 21% yield. sciforum.net

The resulting aryl azide is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, which allows for the efficient formation of triazole rings. organic-chemistry.orgnd.edugoogleapis.com

Table 3: Synthesis of 4-Azido-2,6-difluorophenyl acetate

| Reactant | Reagents | Product | Yield |

|---|

Nucleophilic Aromatic Substitution Reactions with Fluorine as Leaving Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. google.com The nitro group in this compound is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, especially at the positions ortho and para to it. taylorandfrancis.comlibretexts.org In this molecule, the fluorine atoms are located ortho to the nitro group.

In SNAr reactions, fluoride is an excellent leaving group, often showing greater reactivity than other halogens like chloride, bromide, or iodide. taylorandfrancis.com The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. google.com The high electronegativity of fluorine helps to stabilize this intermediate through an inductive effect.

Given these principles, it is expected that this compound could undergo nucleophilic aromatic substitution where a nucleophile displaces one of the fluorine atoms. The presence of the strongly activating nitro group para to the fluorine atoms facilitates this reaction. A variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially be used to displace a fluorine atom, leading to a wide range of functionalized derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,6-Difluoro-4-nitrophenol, offering direct information about the carbon-hydrogen framework, the electronic environment of the fluorine atoms, and intermolecular interactions.

High-resolution proton (¹H) NMR spectroscopy provides distinct signals for the different protons in a molecule. In this compound, the molecular symmetry results in chemical equivalence for the two aromatic protons.

A typical ¹H NMR spectrum recorded in Chloroform-d (CDCl₃) shows a single resonance for the two aromatic protons (H-3 and H-5). chemicalbook.com This signal appears as a multiplet around δ 7.95 ppm. chemicalbook.com The downfield chemical shift is attributed to the deshielding effects of the electron-withdrawing nitro group and the electronegative fluorine atoms. The multiplicity arises from coupling to the two adjacent ¹⁹F nuclei.

The hydroxyl (-OH) proton resonance is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena. modgraph.co.uknih.gov In aprotic, non-hydrogen bonding solvents, it appears as a sharper signal, whereas in protic solvents like DMSO-d₆, its chemical shift can be significantly different. hmdb.camsu.edu

Table 1: Experimental ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| H-3, H-5 | 7.95 | m (multiplet) | CDCl₃ |

| OH | Variable | br s (broad singlet) | Variable |

Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. udel.edu Due to the symmetry of this compound, four distinct signals are expected in its proton-decoupled ¹³C NMR spectrum, corresponding to the four sets of chemically non-equivalent carbon atoms: C-1 (bearing the -OH group), C-2/C-6 (bearing the -F atoms), C-3/C-5 (bearing the -H atoms), and C-4 (bearing the -NO₂ group).

The chemical shifts are influenced by the electronegativity of the attached substituents. msu.edulibretexts.org

C-1: The carbon attached to the hydroxyl group is expected to resonate in the aromatic region, typically deshielded by the oxygen atom.

C-2/C-6: These carbons are directly bonded to highly electronegative fluorine atoms, which causes a significant downfield shift. Furthermore, the signal for these carbons will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus.

C-3/C-5: These carbons are bonded to hydrogen and are expected to resonate in the typical aromatic region, influenced by the adjacent fluorine and nitro groups.

C-4: The carbon attached to the electron-withdrawing nitro group is also significantly deshielded and appears downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹JC-F) | Influencing Factors |

|---|---|---|---|

| C-1 | 145-160 | Singlet | -OH group |

| C-2, C-6 | 150-165 | Doublet | -F (strong deshielding, C-F coupling) |

| C-3, C-5 | 110-125 | Singlet | -F, -NO₂ (neighboring groups) |

| C-4 | 135-150 | Singlet | -NO₂ group (strong deshielding) |

Predicted ranges are based on general ¹³C NMR principles and data for substituted aromatic compounds. oregonstate.edubhu.ac.inwisc.edu

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an exceptionally powerful tool. wikipedia.orgnih.gov The ¹⁹F chemical shift is highly sensitive to the electronic environment, with a much wider spectral dispersion compared to ¹H NMR. wikipedia.orgnih.gov This sensitivity makes it an excellent probe for monitoring changes in the molecule's chemical surroundings. nih.govohsu.edu

For this compound, the two equivalent fluorine atoms would give rise to a single signal in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides a sensitive fingerprint of the molecule's electronic state. Any reaction involving the hydroxyl or nitro group, or a change in the solvent's hydrogen-bonding capability, would likely cause a measurable shift in the ¹⁹F resonance. nih.gov This property is utilized in on-line reaction monitoring, where the disappearance of a reactant's ¹⁹F signal and the appearance of a product's signal can be tracked in real-time to determine reaction kinetics and completion. magritek.com For example, in nucleophilic aromatic substitution (SNAr) reactions, ¹⁹F NMR can effectively monitor the consumption of a fluorinated starting material. magritek.com

Two-dimensional (2D) NMR techniques provide correlation data between different nuclei, which is invaluable for unambiguous structural assignment. youtube.com Heteronuclear Multiple Quantum Coherence (HMQC), or its more modern and sensitive counterpart, the Heteronuclear Single Quantum Coherence (HSQC) experiment, is used to identify direct, one-bond correlations between protons and the carbons to which they are attached. libretexts.org

In the case of this compound, an HSQC spectrum would display a cross-peak correlating the ¹H signal at δ ~7.95 ppm with the ¹³C signal of the carbons at the C-3 and C-5 positions. libretexts.org This correlation provides definitive evidence linking that specific proton resonance to its corresponding carbon in the aromatic ring, confirming the assignments made from the 1D spectra. Carbons without directly attached protons, such as C-1, C-2, C-4, and C-6, would not show a correlation peak in an HSQC spectrum. libretexts.org

The chemical shift of a phenolic hydroxyl proton is often averaged and broadened by rapid proton exchange with other molecules (e.g., solvent, other phenol (B47542) molecules) via intermolecular hydrogen bonds. nih.gov Low-temperature NMR studies can slow down this exchange process significantly.

By cooling a sample of this compound in a suitable aprotic solvent, the rate of intermolecular proton exchange can be reduced to the point where the -OH proton signal becomes a sharp, well-defined multiplet. nih.gov At these low temperatures, it may be possible to observe spin-spin coupling between the hydroxyl proton and the ortho-fluorine nuclei (⁴JH-F). The observation and magnitude of such coupling would provide valuable information about the conformation of the hydroxyl group and the strength of intramolecular versus intermolecular hydrogen bonding interactions. modgraph.co.ukresearchgate.net Such studies on hindered phenols have been used to determine dimerization constants and association constants with hydrogen-bond acceptors. dtic.mil

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, allowing for its identification within the molecular structure. For this compound, key expected vibrations include those from the O-H, C-H, C=C, C-F, and NO₂ groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 | Broad band, indicating hydrogen bonding. |

| Aromatic C-H | Stretching | 3000-3100 | Sharp, medium intensity peaks. |

| Aromatic C=C | Ring Stretching | 1450-1600 | Multiple bands of varying intensity. |

| Nitro NO₂ | Asymmetric Stretching | 1500-1570 | Strong intensity band. |

| Nitro NO₂ | Symmetric Stretching | 1300-1370 | Strong intensity band. |

| C-F | Stretching | 1100-1350 | Strong intensity band. |

Wavenumber ranges are based on characteristic group frequencies for substituted aromatic compounds.

Identification of Characteristic Vibrational Modes for Nitrophenols and Fluorinated Aromatics

O-H Vibrations: The hydroxyl group typically exhibits a stretching vibration (ν O-H) in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding.

N-O Vibrations: The nitro group is characterized by two distinct stretching vibrations: the asymmetric stretching (νas NO₂) typically appears in the 1500-1570 cm⁻¹ range, and the symmetric stretching (νs NO₂) is found between 1335-1370 cm⁻¹.

C-F Vibrations: The carbon-fluorine bonds on the aromatic ring give rise to strong stretching vibrations (ν C-F) in the 1100-1300 cm⁻¹ region. The presence of two such bonds would likely result in characteristic absorptions within this range.

Aromatic Ring Vibrations: The benzene (B151609) ring itself has several characteristic vibrations, including C=C stretching modes in the 1450-1600 cm⁻¹ region and C-H stretching modes above 3000 cm⁻¹.

Based on studies of similar compounds like 2,3-difluoro phenol and 2,4-dichloro-6-nitrophenol, a table of expected characteristic vibrational frequencies for this compound can be compiled. acs.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3600 | Position is highly dependent on hydrogen bonding. |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Typically weaker than aliphatic C-H stretches. |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Multiple bands are expected in this region. |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1570 | Strong and characteristic of nitro compounds. |

| Symmetric NO₂ Stretch | -NO₂ | 1335 - 1370 | Strong and characteristic of nitro compounds. |

| C-F Stretch | Ar-F | 1100 - 1300 | Typically a very strong absorption. |

Analysis of Intramolecular Hydrogen Bonding Signatures

The geometry of this compound, with two fluorine atoms ortho to the hydroxyl group, allows for the potential formation of an intramolecular hydrogen bond. This can occur between the hydroxyl hydrogen and the lone pair of electrons on an adjacent fluorine atom (O-H···F).

The presence and strength of such bonding can be inferred from vibrational spectroscopy. An intramolecular hydrogen bond typically causes the O-H stretching band to shift to a lower frequency (a red shift) and become broader compared to a "free" hydroxyl group. However, studies on 2-halophenols suggest that the intramolecular hydrogen bond in 2-fluorophenol (B130384) is either very weak or non-existent. rsc.org This is often attributed to the high electronegativity of fluorine, which makes it a poor hydrogen bond acceptor in this configuration. It is more likely that intermolecular hydrogen bonds would form in the solid state or in concentrated solutions. In contrast, ortho-nitrophenol is a classic example of a molecule with strong intramolecular hydrogen bonding between the hydroxyl group and the nitro group (O-H···O). stackexchange.com In this compound, the nitro group is in the para position and thus too far away to participate in intramolecular hydrogen bonding. vedantu.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The chromophore in this compound is the nitrophenol system, which contains π-electrons that can be excited by UV or visible light.

Electronic Absorption Spectra and Transitions

The UV-Vis spectrum of nitrophenols is typically characterized by strong absorption bands corresponding to π→π* transitions and weaker bands from n→π* transitions. msu.edu For 4-nitrophenol (B140041), the spectrum is pH-dependent. In neutral or acidic solutions, it shows a primary absorption peak around 320 nm. researchgate.netmetrohm.com In alkaline solutions, deprotonation of the hydroxyl group forms the 4-nitrophenolate (B89219) ion, which has a more extended conjugated system, causing a bathochromic (red) shift of the absorption maximum to around 400 nm. researchgate.netmetrohm.com

For this compound, similar behavior is expected. The fluorine substituents may cause slight shifts (either hypsochromic or bathochromic) in the absorption maxima due to their inductive and resonance effects.

| Transition Type | Chromophore | Expected λmax Range (nm) | Notes |

|---|---|---|---|

| π→π | Nitrated Benzene Ring | ~320 - 330 | In protonated form (neutral/acidic solution). |

| π→π | Nitrophenolate Ion | ~400 - 410 | In deprotonated form (basic solution), leading to a yellow color. |

| n→π | Nitro Group (-NO₂) | Longer wavelength, weak intensity | Often obscured by the stronger π→π bands. |

Photophysical Behavior and Potential for Photochromism

The absorption of UV light can lead to a variety of photophysical and photochemical processes. For nitrophenols, excitation can lead to excited states with significant charge-transfer character, moving electron density from the hydroxyl group to the nitro group. nih.gov The subsequent relaxation of these excited states can occur through non-radiative decay, fluorescence, or photochemical reaction. Highly fluorinated aromatic systems are also known to exhibit complex dynamics due to vibronic coupling between different electronic states. uni-kiel.de While there is no specific evidence of photochromism for this compound, related nitroaromatic compounds can undergo light-induced transformations, suggesting that such behavior is a possibility to be investigated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to deduce its structure from its fragmentation pattern. The molecular formula of this compound is C₆H₃F₂NO₃, giving it a molecular weight of approximately 175.09 g/mol . alfachemch.comchemuniverse.com

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be expected at m/z 175. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals. For comparison, the mass spectrum of the isomer 2,4-Difluoro-6-nitrophenol shows its top three peaks at m/z 175, 101, and 100. nih.gov A plausible fragmentation pathway for this compound could include:

Loss of the nitro group: [M - NO₂]⁺ at m/z 129.

Loss of nitric oxide: [M - NO]⁺ at m/z 145.

Loss of carbon monoxide from the phenoxide intermediate: [M - NO₂ - CO]⁺ at m/z 101.

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 175 | [C₆H₃F₂NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [M - NO]⁺ | Loss of nitric oxide radical. |

| 129 | [M - NO₂]⁺ | Loss of nitro radical. |

| 101 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide. |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. chemijournal.com Such an analysis would provide key information for this compound, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Lattice Parameters: The dimensions of the unit cell.

Bond Lengths and Angles: Precise measurements of the molecular geometry.

Intermolecular Interactions: Details of how the molecules pack together, including any intermolecular hydrogen bonds, π-π stacking, or halogen interactions.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of molecules like 2,6-Difluoro-4-nitrophenol. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed in conjunction with various basis sets to predict a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, specifically at the B3LYP level with a 6-31+G* basis set, have been utilized to study its molecular arrangement. researchgate.net This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Conformational analysis investigates the different spatial arrangements of the atoms (conformers) and their relative energies. For substituted phenols, a key aspect is the orientation of the hydroxyl (-OH) and nitro (-NO2) groups relative to the benzene (B151609) ring. DFT calculations can determine the most stable conformer and the energy barriers for rotation around single bonds, such as the C-O and C-N bonds.

| Parameter | Typical Atom(s) Involved | Description |

|---|---|---|

| Bond Length | C-C, C-H, C-O, O-H, C-N, N-O, C-F | The equilibrium distance between the nuclei of two bonded atoms (measured in Ångströms, Å). |

| Bond Angle | C-C-C, C-C-H, H-C-F, C-O-H | The angle formed between three connected atoms (measured in degrees, °). |

| Dihedral Angle | C-C-C-C, H-O-C-C, O-N-C-C | The angle between two intersecting planes, used to define the conformation of the molecule (measured in degrees, °). |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate key electronic descriptors.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, negative potential (typically colored red or yellow) is expected around the oxygen atoms of the nitro and hydroxyl groups, as well as the fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) is generally found around the hydrogen atoms. Theoretical studies on similar nitrophenols utilize MEP analysis to predict sites for intermolecular interactions.

| Property | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | e.g., -7.0 eV | Indicates electron-donating ability. |

| LUMO Energy | e.g., -2.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | e.g., 4.5 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | e.g., 4.0 Debye | Measures the overall polarity of the molecule. |

Vibrational Frequency Calculations and Assignment of Spectra

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations yield the harmonic vibrational frequencies corresponding to the normal modes of vibration. While direct vibrational analysis data for this compound is not available, studies on its complexes with ammonia (B1221849) mention the calculation of vibrational frequencies to understand the effects of hydrogen bonding. researchgate.netresearchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. The analysis also provides IR intensities and Raman activities, helping to assign specific peaks in the experimental spectra to particular molecular motions, such as O-H stretching, N-O symmetric and asymmetric stretching, C-F stretching, and benzene ring vibrations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

DFT methods are also employed to predict other spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS). These predictions are valuable for assigning signals in experimental NMR spectra and confirming molecular structures.

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). For nitrophenols, characteristic transitions include π → π* and n → π* transitions involving the benzene ring and the nitro group.

Ab Initio Molecular Orbital Investigations

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer high accuracy for certain properties.

Calculation of Thermochemical Properties (e.g., Bond Dissociation Enthalpies)

Ab initio methods, along with DFT, can be used to calculate important thermochemical properties.

Bond Dissociation Enthalpy (BDE): The BDE is the energy required to break a specific bond homolytically. For this compound, the O-H bond dissociation enthalpy is a particularly important parameter as it relates to its antioxidant potential and acidity. The calculation involves determining the energies of the parent molecule, the resulting phenoxyl radical, and the hydrogen atom. A lower O-H BDE indicates a greater ease of hydrogen atom donation. While specific BDE values for this compound were not found, studies on similar phenols investigate these properties to understand their reactivity. researchgate.net

Studies of Intramolecular Hydrogen Bonding

The presence of a hydroxyl group and a fluorine atom on adjacent carbons (ortho position) in this compound creates the potential for intramolecular hydrogen bonding (O–H···F). Computational chemistry provides powerful tools to investigate the existence and strength of such bonds, which are critical in determining molecular conformation and properties. ed.ac.ukresearchgate.net

Theoretical investigations into similar molecules, such as 2-halophenols and other nitrophenols, utilize methods like Density Functional Theory (DFT) and ab initio calculations to explore these interactions. nih.govacs.org For instance, studies on 2-fluorophenol (B130384) have been conducted to determine if an intramolecular hydrogen bond exists, with some analyses suggesting it is either very weak or absent. rsc.org In contrast, the hydrogen bond in 2-nitrophenol (B165410) is well-established. acs.orgrsc.org The presence of a second fluorine atom and a strong electron-withdrawing nitro group in this compound complicates direct analogies.

Advanced computational techniques are employed to characterize these weak interactions:

Geometry Optimization: DFT calculations are used to find the lowest energy conformation of the molecule. The optimized geometry can reveal bond lengths and angles consistent with hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis: This method investigates the delocalization of electron density between orbitals, providing evidence for the donor-acceptor interactions inherent in hydrogen bonds. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify bond critical points between the hydrogen and the acceptor atom (fluorine), and the electron density properties at these points can be used to estimate the bond's strength. researchgate.net

While specific experimental or extensive computational data for the intramolecular hydrogen bond in this compound is not detailed in the available literature, the principles from related compounds suggest that any such O–H···F bond would be relatively weak and in competition with intermolecular hydrogen bonding, especially in protic solvents. ed.ac.ukrsc.org The strength of this bond is a result of a delicate balance between electrostatic attraction and repulsion involving the ortho-substituents. ed.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.govmdpi.com For nitroaromatic compounds like this compound, QSAR models are invaluable for predicting properties such as toxicity or reaction rates without extensive experimental testing. nih.govrsc.org

To build a robust QSAR model, molecules are characterized by numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic and steric properties, which are crucial for understanding the behavior of substituted phenols. jst.go.jpnih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, which are heavily influenced by the electron-withdrawing nitro group and the electronegative fluorine atoms. Common electronic descriptors for nitroaromatics include:

HOMO and LUMO Energies (EHOMO, ELUMO): The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are fundamental in predicting a molecule's reactivity and electrophilicity. mdpi.com

Hyperpolarizability: This descriptor can be important for modeling the toxicology of nitrobenzene (B124822) derivatives. dergipark.org.tr

Partial Atomic Charges: The charge distribution across the molecule, particularly the net atomic charge on the nitro group's nitrogen atom (qnitro-N), can be a significant predictor. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. The fluorine atoms at positions 2 and 6 impose significant steric constraints around the hydroxyl group. Examples include:

Molecular Volume/Surface Area: Basic measures of molecular size.

Molecular Connectivity Indices (e.g., chiV3): Topological indices that describe the degree of branching and connectivity within the molecule. nih.gov

Molecular Shape Indices: Parameters that quantify the three-dimensional shape of the molecule. mdpi.com

The selection of appropriate descriptors is a critical step in developing predictive QSAR models for a specific class of compounds. researchgate.net

Once relevant descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Regression (SVR) are used to build the QSAR model. mdpi.com These models can predict various endpoints. For nitroaromatic compounds, QSAR is often used to predict toxicity, which is a manifestation of their chemical reactivity and interaction with biological macromolecules. nih.govresearchgate.net

The interaction mechanisms are often elucidated by interpreting the descriptors included in the final QSAR equation.

A strong correlation with ELUMO often suggests that the compound's toxicity or reactivity is driven by its electrophilicity and its ability to accept electrons. mdpi.com

Dependence on hydrophobic parameters like LogP (the octanol-water partition coefficient) indicates that the compound's ability to cross biological membranes and accumulate in fatty tissues is a key part of its mechanism. mdpi.com

The inclusion of steric descriptors can point to a mechanism where the compound's ability to fit into a specific binding site, such as an enzyme's active site, is crucial.

For instance, QSAR models for nitroaromatic compounds have successfully predicted aquatic toxicity and mutagenicity, with findings indicating that electrophilicity and hydrophobicity are key drivers of these activities. nih.gov The development of such models allows for the screening of new or untested nitroaromatic compounds, providing valuable insights into their potential reactivity and biological impact. rsc.org

Solvent Effects on Electronic Structure and Geometry using Polarized Continuum Models (PCM)

The properties of a molecule can be significantly influenced by its solvent environment. Polarized Continuum Models (PCM) are a class of computational methods used to approximate the effects of a solvent without explicitly modeling individual solvent molecules, which would be computationally prohibitive. wikipedia.org In a PCM calculation, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent. wikipedia.orgyoutube.com

This approach is particularly useful for studying how solvents affect the electronic structure and geometry of molecules like this compound. Time-dependent density functional theory (TD-DFT) calculations are often combined with a PCM, such as the conductor-like PCM (C-PCM), to simulate electronic absorption spectra in different solvents. rsc.orgq-chem.com

Studies on various nitrophenols have shown that while solvent effects on electronic structure can be minimal for some compounds, they can be significant for others. rsc.orgresearchgate.net For example, the absorption spectrum of 2,4-dinitrophenol (B41442) shows noticeable shifts when moving from water to 2-propanol, a difference that can be explained by solute-solvent interactions modeled with PCM. rsc.org The model calculates the mutual polarization between the solute's charge density and the solvent's dielectric response, providing insights into:

Solvatochromic Shifts: Changes in the position of absorption bands in UV-Vis spectra as a function of solvent polarity. researchgate.net

Geometry Relaxation: The geometry of the molecule may change slightly in response to the solvent's electric field.

Excited State Energies: The relative energies of electronic excited states can be altered by the solvent, potentially influencing the molecule's photochemical behavior. rsc.org

Chemical Reactivity and Mechanism of Action

Reaction Mechanisms Involving the Nitro Group

The nitro group (-NO₂) of 2,6-Difluoro-4-nitrophenol is a key functional group that dictates much of its chemical reactivity. It is a strong electron-withdrawing group, which influences the properties of the entire molecule.

The most prominent reaction involving the nitro group is its reduction to an amino group (-NH₂), yielding 4-amino-2,6-difluorophenol. This transformation is a critical step in the synthesis of various more complex molecules. The reduction is typically achieved through catalytic hydrogenation.

Commonly, palladium on activated carbon (Pd/C) is used as a catalyst in the presence of hydrogen gas (H₂). chemicalbook.com The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol. chemicalbook.com The process involves the transfer of six electrons and six protons to the nitro group, which proceeds through intermediate species like nitroso and hydroxylamine (B1172632) derivatives.

Several reagents and conditions can be employed for the reduction of aromatic nitro compounds, including:

Catalytic hydrogenation with catalysts like Raney nickel, platinum(IV) oxide, or palladium-on-carbon. chemicalbook.comwikipedia.org

Metals in acidic media, such as iron, tin, or zinc. wikipedia.orgmdpi.com

Other reducing agents like sodium hydrosulfite or sodium sulfide. wikipedia.org

For this compound specifically, a common laboratory and industrial method involves using 5% or 10% Pd/C with hydrogen gas at elevated temperatures (60-70 °C) and pressures (0.3-0.4 MPa), achieving high yields of 4-amino-2,6-difluorophenol. chemicalbook.com

| Catalyst | Reducing Agent | Solvent | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|

| 5% Palladium on Carbon | Hydrogen Gas | Methanol | 60-70 °C | 0.3-0.4 MPa | 89.7% | chemicalbook.com |

| 10% Palladium on Carbon | Hydrogen Gas | Methanol | 60-70 °C | 0.3-0.4 MPa | 90.1% | chemicalbook.com |

| 10% Palladium on Carbon | Hydrogen Gas | Ethanol | Room Temperature | 1 atm | 95% | chemicalbook.com |

The reduction of the nitro group is fundamentally an electron transfer process. In electrochemical contexts, the nitro group of nitrophenols is electroactive, meaning it can be reduced at an electrode surface. nih.govelectrochemsci.org The electrochemical reduction of p-nitrophenol to p-aminophenol involves the transfer of four electrons and four protons in acidic media. nih.gov This process is irreversible. nih.gov

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is the other major site of reactivity in the this compound molecule.

The hydroxyl group imparts acidic properties to the molecule. Phenols are generally weak acids, but the acidity of this compound is significantly increased by the presence of the strongly electron-withdrawing nitro and fluoro substituents. These groups stabilize the negative charge of the corresponding phenolate (B1203915) ion through inductive and resonance effects, thereby facilitating the dissociation of the proton.

The acidity of a phenol (B47542) is quantified by its pKa value; a lower pKa indicates a stronger acid. The predicted pKa for this compound is approximately 4.28, which is considerably more acidic than phenol itself (pKa ≈ 10). chemicalbook.comucla.edu This increased acidity is due to the cumulative electron-withdrawing effects of the two fluorine atoms and the nitro group, which delocalize the negative charge on the phenolate oxygen.

| Compound | pKa Value | Reference |

|---|---|---|

| Phenol | 10.0 | ucla.edu |

| 4-Nitrophenol (B140041) | 7.2 | ucla.edu |

| 4-Fluorophenol | 9.9 | ucla.edu |

| This compound | 4.28 (Predicted) | chemicalbook.com |

Hydrogen bonding plays a significant role in the physical and chemical properties of phenols. In this compound, the arrangement of the substituents allows for specific hydrogen bonding interactions. Due to the presence of fluorine atoms in the ortho positions relative to the hydroxyl group, there is a possibility of intramolecular hydrogen bonding between the hydroxyl proton and an adjacent fluorine atom (O-H···F).

However, studies on similar molecules like 2-fluorophenol (B130384) suggest that this type of intramolecular hydrogen bond is very weak or non-existent. rsc.org Instead, the molecule is more likely to participate in intermolecular hydrogen bonding with other molecules or with solvent molecules. In the solid state and in solution, the hydroxyl group of one molecule can form a hydrogen bond with the oxygen atoms of the nitro group of a neighboring molecule (O-H···O-N). This is analogous to the behavior of p-nitrophenol, which exhibits strong intermolecular hydrogen bonding. doubtnut.compscnotes.com These intermolecular interactions contribute to properties such as a higher boiling point compared to isomers where intramolecular hydrogen bonding is dominant. doubtnut.com

Influence of Fluorine Substituents on Aromatic Reactivity

The two fluorine atoms at positions 2 and 6 have a profound influence on the reactivity of the aromatic ring. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). lumenlearning.com This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by reducing its electron density.

Conversely, the fluorine atoms strongly activate the ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring. The strong inductive effect of the fluorine atoms, combined with the powerful electron-withdrawing nitro group, makes the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack.

In the context of SNAr, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The high electronegativity of fluorine stabilizes this intermediate, thereby lowering the activation energy and increasing the reaction rate. stackexchange.com This is why, contrary to what is seen in SN1 and SN2 reactions, aryl fluorides are often more reactive in SNAr reactions than other aryl halides. stackexchange.comwyzant.com The presence of the nitro group, particularly in the para position, provides further stabilization of the Meisenheimer complex through resonance, making this compound highly reactive towards strong nucleophiles.

Electron-Withdrawing Effects and Aromatic Substitution Reactions

The benzene ring of this compound is substituted with a combination of groups that exert powerful electron-withdrawing effects through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I): This effect involves the withdrawal of electron density through the sigma (σ) bonds. Due to their high electronegativity, the two fluorine atoms and the nitro group are strongly electron-withdrawing by induction. They pull electron density away from the aromatic ring, making it more electron-poor. The hydroxyl group also has an inductive withdrawing effect, but it is weaker compared to its resonance effect.

Resonance Effect (-R or -M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. The nitro group is a potent electron-withdrawing group by resonance. It delocalizes the ring's π-electrons into the nitro group, which places a partial positive charge on the aromatic ring. Conversely, the hydroxyl group and the fluorine atoms are electron-donating by resonance (+R) because their lone pairs of electrons can be delocalized into the ring. However, the resonance-donating ability of fluorine is weaker than that of the hydroxyl group.

Impact on Reaction Rates and Selectivity

The electronic effects of the substituents have a direct impact on both the speed (rate) and the regiochemical outcome (selectivity) of further electrophilic aromatic substitution reactions.

Impact on Reaction Rates: Groups that withdraw electron density from an aromatic ring decrease its reactivity toward electrophiles. Such groups are known as "deactivating groups." In this compound, the two fluorine atoms and the nitro group are all deactivating. Although the hydroxyl group is a strong activating group, its effect is largely overcome by the powerful deactivating nature of the other three substituents. Consequently, the aromatic ring is highly deactivated, meaning it will undergo electrophilic aromatic substitution reactions much more slowly than benzene itself.

Impact on Selectivity: Substituents also direct incoming electrophiles to specific positions on the ring (ortho, meta, or para).

The hydroxyl group (-OH) is a strong ortho, para-director.

The fluorine atoms (-F) are also ortho, para-directors.

The nitro group (-NO2) is a meta-director.

In this compound, these directing effects are in opposition. The hydroxyl group and the fluorine atoms direct incoming groups to positions ortho and para to themselves. The nitro group directs to the positions meta to itself. The positions ortho to the hydroxyl group are already occupied by fluorine. The position para to the hydroxyl group is occupied by the nitro group. Therefore, any further substitution would face significant steric hindrance and conflicting electronic directives, making prediction of a single major product complex without experimental data.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| Hydroxyl (-OH) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activating | Ortho, Para |

| Fluorine (-F) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| Nitro (-NO2) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |

Photochemical Reactions and Photodegradation Mechanisms

While specific photochemical studies on this compound are not extensively detailed in available literature, its photodegradation mechanisms can be inferred from research on related compounds like phenol and other nitrophenols. acs.orgbristoldynamics.com Upon absorption of ultraviolet (UV) light, the molecule is promoted to an electronically excited state, initiating a series of rapid processes that lead to its decomposition.

H-Fragment Photodissociation Dynamics

A primary photochemical pathway for phenols involves the cleavage, or fission, of the phenolic O-H bond, which releases a hydrogen atom (H-fragment). bristoldynamics.com This process is fundamental to understanding the photodegradation of this compound.

The mechanism is understood to proceed via the following steps:

Photoexcitation: The molecule absorbs a UV photon, promoting it from its ground electronic state (S₀) to an excited singlet state, typically the S₁ (a ππ* state). bristoldynamics.com

Surface Crossing: From the initially excited S₁ state, the molecule can access a dissociative excited state (a πσ* state). The intersection between these two electronic states is known as a conical intersection. Tunnelling through or passing over the energy barrier at this intersection leads to the πσ* state, which is repulsive along the O-H bond coordinate. bristoldynamics.com

Bond Fission: Once on the πσ* potential energy surface, the O-H bond rapidly breaks, yielding a phenoxyl radical and a hydrogen atom. acs.orgbristoldynamics.com

For substituted phenols, electron-withdrawing groups can increase the O-H bond dissociation energy, potentially affecting the rate and efficiency of this photodissociation channel. bristoldynamics.com

Internal Conversion Pathways

Internal conversion (IC) is a non-radiative process where the molecule relaxes from a higher to a lower electronic state without emitting light. This process is a crucial deactivation pathway for excited nitrophenols and competes directly with photochemical reactions like bond dissociation. acs.orgnih.gov

Studies on related nitrophenols suggest several potential IC pathways:

Direct IC to Ground State: The excited molecule can relax directly back to the S₀ ground state, dissipating the absorbed energy as heat. In molecules like 2-nitrophenol (B165410), intramolecular hydrogen bonding has been shown to stimulate very fast internal conversion. acs.org

Intersystem Crossing (ISC) and Triplet States: The excited singlet state (S₁) can undergo intersystem crossing (ISC) to a triplet state (e.g., T₂ or T₁). nih.gov From the triplet state, the molecule can then undergo further reactions or relax back to the ground state. The nitro group is known to enhance the probability of ISC. nih.gov Subsequent internal conversion from a higher triplet state (T₂) to a lower one (T₁) can precede chemical reactions like hydrogen transfer. nih.gov

| Process | Description | Key Intermediates/States | Reference Compound(s) |

|---|---|---|---|

| Photoexcitation | Absorption of a UV photon to reach an excited singlet state. | S₁ (ππ) state | Phenol, Nitrophenols bristoldynamics.com |

| H-Fragment Photodissociation | Cleavage of the O-H bond following transition to a dissociative state. | πσ state, Phenoxyl radical, H-atom | Phenol, 4-Nitrophenol acs.orgbristoldynamics.com |

| Internal Conversion (IC) | Non-radiative decay between electronic states of the same spin (e.g., S₁ → S₀). | Vibrationally excited ground state | 2-Nitrophenol acs.org |

| Intersystem Crossing (ISC) | Non-radiative transition between states of different spin (e.g., S₁ → T₁). | T₁, T₂ triplet states | Nitrophenols nih.gov |

Environmental Fate and Remediation Strategies for Fluorinated Phenolic Compounds

Biodegradation Pathways and Microbial Metabolism

Identification of Microbial Strains Capable of Degradation

Research on halogenated nitrophenols has identified several bacterial strains with the ability to utilize these compounds as a sole source of carbon and energy. A notable example is the genus Cupriavidus, which has demonstrated the capacity to degrade various halogenated aromatic compounds. It is plausible that similar microbial strains, potentially isolated from environments contaminated with fluorinated compounds, could possess the enzymatic machinery required for the degradation of 2,6-Difluoro-4-nitrophenol. The isolation and characterization of such strains would be a critical step in developing bioremediation strategies for DFNP.

Enzymatic Mechanisms of Denitration and Defluorination

The initial steps in the biodegradation of halogenated nitrophenols typically involve the removal of the nitro group (denitration) and the halogen substituents (dehalogenation). In the case of DFNP, this would entail enzymatic denitration and defluorination. Based on studies of similar compounds, it is hypothesized that monooxygenase or dioxygenase enzymes could catalyze the initial attack on the aromatic ring. These enzymes can introduce hydroxyl groups, leading to the destabilization of the ring and the subsequent removal of the nitro and fluoride (B91410) groups. Oxidative defluorination, catalyzed by specific phenol (B47542) hydroxylases, has been observed in some Rhodococcus species during the degradation of other fluorophenols.

Metabolic Intermediates and Product Formation

Following the initial enzymatic attack and the removal of the nitro and fluoro substituents, the aromatic ring is likely cleaved. The resulting aliphatic intermediates would then enter central metabolic pathways, such as the Krebs cycle, to be completely mineralized to carbon dioxide, water, and inorganic fluoride. The identification of specific metabolic intermediates is essential for elucidating the complete degradation pathway. For other halogenated nitrophenols, intermediates such as catechols and hydroquinones have been identified. It is anticipated that analogous fluorinated catechols or hydroquinones could be formed during the biodegradation of DFNP.

| Potential Metabolic Stage | Hypothesized Intermediates/Products | Enzymatic Process |

| Initial Attack | Fluorinated catechols or hydroquinones | Monooxygenases/Dioxygenases |

| Ring Cleavage | Aliphatic acids | Dioxygenases |

| Final Mineralization | Carbon dioxide, water, fluoride ions | Central metabolic pathways |

Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of this compound in the environment would be influenced by a variety of physicochemical and biological factors. These include:

pH: The pH of the soil or water can affect both the bioavailability of the compound and the activity of microbial enzymes.

Temperature: Microbial metabolism is temperature-dependent, with optimal degradation rates occurring within a specific temperature range for the degrading microorganisms.

Oxygen Availability: The initial steps of aromatic ring cleavage are often aerobic processes, making oxygen a critical factor.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is necessary to support microbial growth and activity.

Concentration of the Pollutant: High concentrations of DFNP may be toxic to microorganisms, inhibiting their degradation activity.

Abiotic Degradation Processes

In addition to microbial processes, abiotic factors can contribute to the transformation of this compound in the environment. Photolytic degradation, in particular, is a significant pathway for the removal of nitrophenolic compounds from aquatic and atmospheric environments.

Photolytic Degradation in Aquatic and Atmospheric Environments

Nitrophenols are known to absorb sunlight, which can lead to their direct photolysis. mdpi.com In aquatic environments, the photolysis of nitrophenols can proceed, with estimated half-lives ranging from one to eight days in freshwater. cdc.gov The process involves the absorption of light by the molecule, leading to an excited state that can then undergo various reactions, including the cleavage of the nitro group or hydroxylation of the aromatic ring. The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photolysis by acting as photosensitizers or quenchers.

| Environment | Degradation Process | Estimated Half-life | Key Factors |

| Aquatic | Direct Photolysis | 1 - 8 days (freshwater) | Sunlight intensity, water chemistry |

| Atmospheric | Direct Photolysis | 3 - 18 days | Sunlight intensity, presence of other atmospheric constituents |

Chemical Oxidation/Reduction in Environmental Matrices

In environmental matrices such as soil and water, nitrophenolic compounds can undergo chemical transformations through oxidation and reduction reactions. The reduction of the nitro group is a significant pathway, often leading to the formation of corresponding aminophenols. For instance, the electrochemical reduction of 4-nitrophenol (B140041) (4-NP) has been studied as a method for its transformation into the less toxic 4-aminophenol. researchgate.netscispace.com This process is influenced by factors like pH, temperature, and the type of catalytic surface present. researchgate.net While acidic conditions can favor the clean reduction of 4-nitrophenol, they may also promote competing reactions like hydrogen evolution. researchgate.net

Persistence and Mobility in Environmental Compartments (Soil, Water, Air)

The environmental behavior of this compound is dictated by its persistence and mobility in soil, water, and air.

Persistence: The persistence of organic chemicals is a measure of their resistance to degradation. Fluorinated organic compounds are known for their high persistence, largely due to the strength of the C-F bond, which is one of the strongest covalent bonds in organic chemistry. mdpi.comusj.edu.mo This inherent stability makes them resistant to natural degradation processes, including microbial, chemical, and photolytic breakdown. mdpi.comfao.org While specific half-life data for this compound is not readily available, data for non-fluorinated nitrophenols can provide a baseline. For example, 4-nitrophenol has an estimated atmospheric half-life of 3-18 days. cdc.gov In water, its half-life can range from one to eight days in freshwater and significantly longer in seawater. cdc.gov In soil, biodegradation can lead to a half-life of a few days in topsoil under aerobic conditions. cdc.gov The addition of two fluorine atoms to the phenol ring in this compound likely increases its persistence across all environmental compartments compared to its non-fluorinated counterpart.

Mobility: Mobility refers to a chemical's potential to move within and between environmental compartments. acs.org This is governed by properties like water solubility, vapor pressure, and its tendency to sorb to soil and sediment. carnegiescience.eduresearchgate.net A non-steady-state equilibrium model for 4-nitrophenol predicted its distribution to be overwhelmingly in water (94.6%), with smaller fractions in sediment (4.44%), soil (0.95%), and a negligible amount in the air (0.0006%). cdc.gov This suggests a high potential for mobility within aquatic systems. Fluorinated compounds can be highly mobile in aquatic environments. fao.org The mobility of this compound in soil will be influenced by its sorption to soil organic matter and clay minerals, which is in turn affected by soil pH, moisture, and organic content. carnegiescience.edu Given that it is a phenolic compound, its dissociation in water will be pH-dependent, affecting its solubility and transport. dioxin20xx.org

Factors Affecting Long-Range Transport

The potential for a chemical to undergo long-range environmental transport (LRT) is a critical factor in its global distribution. nih.govdntb.gov.ua For a compound like this compound, several physicochemical properties and environmental factors determine its ability to travel far from its source.

Key factors include:

Persistence: A chemical must be sufficiently persistent to survive the journey. As discussed, the C-F bonds contribute to the high persistence of fluorinated compounds, making them candidates for LRT. researchgate.net

Volatility: Semi-volatile organic chemicals (SOCs) can partition between the atmosphere, water, and soil. nih.gov While nitrophenols have relatively low vapor pressures, they can still enter the atmosphere and be transported. envirocomp.com

Atmospheric Residence Time: This is the time a compound remains in the atmosphere before being removed by degradation or deposition (wet or dry). envirocomp.com An atmospheric residence time of just 24 hours can allow for transport over hundreds of kilometers. envirocomp.com The atmospheric half-life of nitrophenols is estimated to be several days, allowing for significant transport. cdc.gov

Partitioning Behavior: The way a chemical partitions between the gas phase and atmospheric aerosols is crucial. nih.govdntb.gov.ua Sorption to aerosols can affect a chemical's degradation rate and removal from the atmosphere. nih.gov

Water Solubility: Transport can also occur in ocean currents. The high water solubility of nitrophenols suggests that aquatic transport could be a significant pathway. cdc.gov

The combination of persistence, semi-volatility, and partitioning characteristics allows such compounds to undergo "global fractionation," where they evaporate in warmer regions and are deposited in cooler regions, leading to their accumulation in remote environments like the Arctic. nih.govresearchgate.net

Advanced Remediation Technologies

Given the persistence of fluorinated nitrophenols, conventional wastewater treatment methods are often insufficient, necessitating the use of advanced remediation technologies.

Catalytic Wet Peroxide Oxidation (CWPO)